1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine
Overview
Description
1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is an organic compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain heterocyclic building blocks . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in the expression of genes involved in metabolic pathways . Additionally, it may impact cellular signaling by interacting with specific receptors or enzymes involved in signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in metabolic processes . This binding interaction can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that it can cause dose-dependent changes in metabolic pathways and cellular function . Understanding these dosage effects is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been found to affect the activity of enzymes involved in fatty acid synthesis . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in certain tissues can impact its effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine typically involves the reaction of 2-[3-chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile with appropriate reagents. One common method includes the reduction of the nitrile group to an amine group using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, combining nucleophilic substitution and decarboxylation reactions. This approach enhances yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.